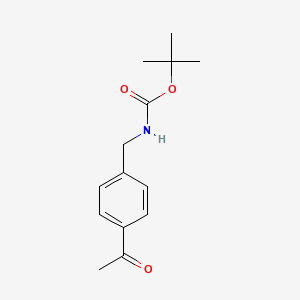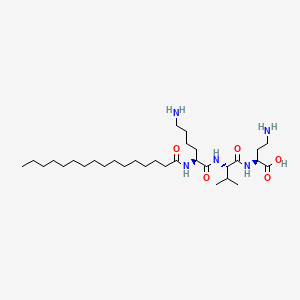
Palmitoyllysylvalyldiaminobutyric acid
Overview
Description
Palmitoyllysylvalyldiaminobutyric acid (PAL-VAD) is a synthetic peptide that has gained significant attention in recent years due to its potential applications in various fields of research. PAL-VAD is a modified version of the natural peptide, thymopoietin, which is involved in the regulation of the immune system. PAL-VAD is synthesized using solid-phase peptide synthesis and has been found to have several biochemical and physiological effects.
Mechanism of Action
Palmitoyllysylvalyldiaminobutyric acid exerts its effects by binding to specific receptors on the surface of cells. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been found to enhance the immune response by increasing the production of cytokines and stimulating the proliferation of T cells. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
This compound has been found to have neuroprotective effects and can improve cognitive function. This compound has also been found to have anti-depressant effects, making it a potential treatment for depression.
Advantages and Limitations for Lab Experiments
One advantage of using Palmitoyllysylvalyldiaminobutyric acid in lab experiments is its high purity and stability. This compound is synthesized using solid-phase peptide synthesis, which ensures a high degree of purity and stability. Another advantage of using this compound is its specificity. This compound binds to specific receptors on the surface of cells, making it a useful tool for studying specific signaling pathways.
One limitation of using this compound in lab experiments is its cost. The synthesis of this compound using solid-phase peptide synthesis can be expensive, making it a less accessible tool for researchers with limited budgets. Another limitation of using this compound is its potential toxicity. While this compound has been found to be safe in animal studies, its long-term effects in humans are not fully understood.
Future Directions
There are several future directions for research involving Palmitoyllysylvalyldiaminobutyric acid. One area of research is the development of this compound as a therapeutic agent for inflammatory diseases. Another area of research is the development of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Another area of research is the development of this compound as a tool for studying specific signaling pathways. This compound's specificity for certain receptors makes it a useful tool for studying specific signaling pathways and could lead to the development of new drugs targeting these pathways.
Conclusion:
This compound is a synthetic peptide that has gained significant attention in recent years due to its potential applications in various fields of research. This compound is synthesized using solid-phase peptide synthesis and has been found to have several biochemical and physiological effects. This compound has potential applications in the fields of immunology, neuroscience, and drug development. While there are limitations to using this compound in lab experiments, its specificity and stability make it a useful tool for studying specific signaling pathways. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Scientific Research Applications
Palmitoyllysylvalyldiaminobutyric acid has been extensively studied for its potential applications in various fields of research. In the field of immunology, this compound has been found to enhance the immune response by increasing the production of cytokines and stimulating the proliferation of T cells. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
In the field of neuroscience, this compound has been found to have neuroprotective effects and can improve cognitive function. This compound has also been found to have anti-depressant effects, making it a potential treatment for depression.
properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H61N5O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27(37)34-25(19-17-18-22-32)29(38)36-28(24(2)3)30(39)35-26(21-23-33)31(40)41/h24-26,28H,4-23,32-33H2,1-3H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)/t25-,26-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTCKFAZFCWNSK-NSVAZKTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H61N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
794590-33-3 | |
| Record name | Palmitoyllysylvalyldiaminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794590333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALMITOYLLYSYLVALYLDIAMINOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MGA33DQ5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



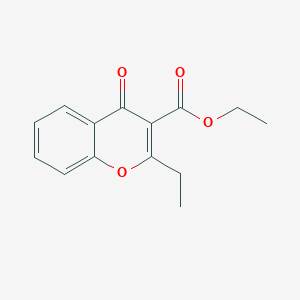
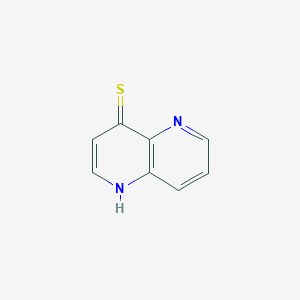
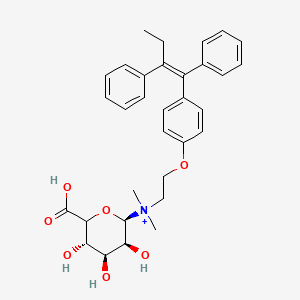
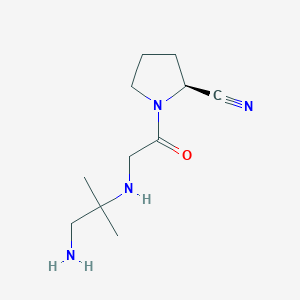
![1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3284943.png)
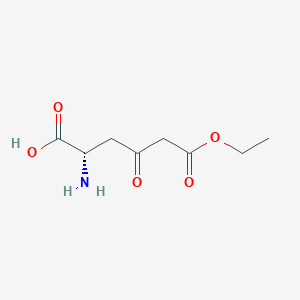
![4-[(1S)-1-Amino-2-hydroxyethyl]phenol](/img/structure/B3284950.png)
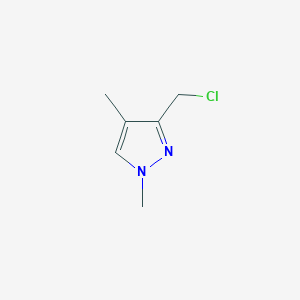

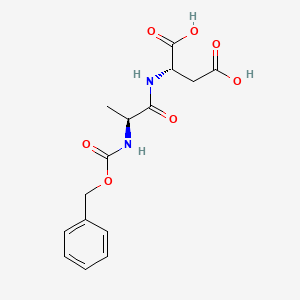

![2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B3285018.png)
